molecular formula C6H8ClN3O B1255467 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride CAS No. 653584-65-7

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

Cat. No.: B1255467
CAS No.: 653584-65-7
M. Wt: 173.60 g/mol
InChI Key: DGNBEVBYMQDDDO-WONROIIJSA-N
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Description

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various scientific research applications.

Scientific Research Applications

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is used in various scientific research fields, including:

Biochemical Analysis

Biochemical Properties

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, forming complexes with metal ions, which can then interact with enzymes and proteins. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the nature of the complex formed .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, altering their activity and thus the metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent or non-covalent bonds with enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response . High doses can lead to toxicity, affecting vital organs and systems in the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can act as a substrate or inhibitor for certain metabolic enzymes, altering the flow of metabolites through specific pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride typically involves the reaction of 2-Amino-pyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-5-iodo-pyridine-3-carbaldehyde
  • 3-Amino-pyridine-4-carbaldehyde
  • 2-Isopropoxy-pyridine-3-carbaldehyde
  • 5-Chloro-pyridine-3-carbaldehyde
  • 3-Methoxy-pyridine-2-carbaldehyde
  • 5-Iodo-pyridine-3-carbaldehyde
  • 4-Amino-pyridine-3-carboxaldehyde

These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of amino and oxime groups in this compound makes it particularly useful in specific research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves the reaction of 2-Amino-pyridine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by acidification with hydrochloric acid.", "Starting Materials": [ "2-Amino-pyridine-3-carbaldehyde", "Hydroxylamine hydrochloride", "Base (e.g. sodium carbonate)", "Hydrochloric acid" ], "Reaction": [ "Dissolve 2-Amino-pyridine-3-carbaldehyde in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution and stir at room temperature for several hours", "Acidify the reaction mixture with hydrochloric acid to obtain a precipitate", "Collect the precipitate by filtration and wash with cold water", "Dry the product under vacuum to obtain 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride" ] }

CAS No.

653584-65-7

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

(NZ)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H/b9-4-;

InChI Key

DGNBEVBYMQDDDO-WONROIIJSA-N

Isomeric SMILES

C1=CC(=C(N=C1)N)/C=N\O.Cl

SMILES

C1=CC(=C(N=C1)N)C=NO.Cl

Canonical SMILES

C1=CC(=C(N=C1)N)C=NO.Cl

Synonyms

A-6550
A6550
N-acetyl-3,7-dihydroxyphenoxazine

Origin of Product

United States

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